Diallylmethylamine: A Technical Guide for Chemical and Pharmaceutical Development
Diallylmethylamine: A Technical Guide for Chemical and Pharmaceutical Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diallylmethylamine (CAS No. 2424-01-3) is a tertiary amine that serves as a versatile and crucial building block in synthetic chemistry. Characterized by a central methylamino group flanked by two reactive allyl functionalities, this compound is a key precursor in the synthesis of various downstream products, including polymers and quaternary ammonium (B1175870) salts. Its unique structure allows for a range of chemical modifications, making it a valuable intermediate in the development of new materials and potential therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties of diallylmethylamine, detailed experimental protocols for its synthesis and polymerization, its primary applications, and essential safety and handling information.
Chemical Identity and Properties
Diallylmethylamine, also known as N,N-Di(2-propenyl)-N-methylamine, is a colorless to yellow liquid. Its fundamental identifiers and properties are summarized below for quick reference.
Table 1: Chemical Identifiers for Diallylmethylamine
| Identifier | Value |
| CAS Number | 2424-01-3[1] |
| Molecular Formula | C₇H₁₃N[2] |
| Molecular Weight | 111.18 g/mol [2] |
| IUPAC Name | N-methyl-N-prop-2-enylprop-2-en-1-amine |
| Synonyms | N-Methyldiallylamine, N,N-Di(2-propenyl)-N-methylamine[2] |
| InChI Key | WGESLFUSXZBFQF-UHFFFAOYSA-N |
| SMILES | CN(CC=C)CC=C |
| EC Number | 219-354-4 |
Table 2: Physical and Chemical Properties of Diallylmethylamine
| Property | Value |
| Appearance | Colorless to Yellow Liquid |
| Boiling Point | 111-112 °C (lit.) |
| Density | 0.789 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.43 (lit.) |
| Flash Point | 7.2 °C (45.0 °F) - closed cup |
| Assay | ≥97% |
Synthesis and Reactivity
Diallylmethylamine is a tertiary amine featuring two allyl groups, which are the primary sites of its chemical reactivity. These double bonds can undergo a variety of addition reactions, and the nitrogen atom's lone pair of electrons allows for quaternization.
General Synthesis Protocol
Diallylmethylamine can be synthesized via the reaction of aqueous methylamine (B109427) with allyl chloride. This nucleophilic substitution is often facilitated by a phase transfer catalyst to improve the reaction between the aqueous and organic phases.
Reaction: CH₃NH₂(aq) + 2(CH₂=CHCH₂Cl) --(Phase Transfer Catalyst)--> (CH₂=CHCH₂)₂NCH₃ + 2HCl
Methodology:
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Reaction Setup: An aqueous solution of methylamine is charged into a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel.
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Catalyst Addition: A phase transfer catalyst, such as polyglycol-400, is added to the methylamine solution.
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Allyl Chloride Addition: Allyl chloride is added dropwise to the stirred solution. The reaction is typically exothermic, and the addition rate may need to be controlled to maintain a desired temperature.
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Reaction: The mixture is heated under reflux for several hours to drive the reaction to completion.
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Workup and Purification: Upon cooling, the organic layer is separated. The aqueous layer may be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. The combined organic layers are then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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Final Purification: The crude product is purified by fractional distillation to yield pure diallylmethylamine.
Key Applications in Research and Development
The bifunctional nature of diallylmethylamine makes it a valuable monomer and intermediate in polymer chemistry and in the synthesis of specialized molecules.
Polymer Chemistry
Diallylmethylamine is a key monomer used in radical cyclopolymerization to produce high-molecular-weight poly(N,N-diallyl-N-methylamine).[3] This process typically involves the polymerization of a protonated form of the monomer, such as its trifluoroacetate (B77799) salt, in an aqueous solution.[1][3] The resulting polymers are water-soluble polyamines with a repeating pyrrolidinium (B1226570) structure, which have applications in various fields, including as flocculants in water treatment and as components for functional materials.[4]
Synthesis of Quaternary Ammonium Salts (QAS)
The tertiary amine group in diallylmethylamine can be readily alkylated in a Menschutkin reaction to form a variety of quaternary ammonium salts (QAS).[5] These compounds have a permanent positive charge and are widely studied for their biological activity.
Diallylmethylamine can be used to synthesize:
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Diallyldimethylammonium iodide
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Diallylethylmethylammonium bromide
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Diallylbenzylmethylammonium chloride
These QAS derivatives are investigated for applications as antimicrobial agents, surfactants, and phase transfer catalysts.[6][7] The biological activity of QAS is often linked to their ability to disrupt the cell membranes of bacteria and fungi. While diallylmethylamine itself is not a primary therapeutic, the compounds derived from it hold potential in drug development, particularly in the antimicrobial space.[8]
Relevance in Drug Development
While direct applications of diallylmethylamine in pharmaceuticals are not widespread, its derivatives are of significant interest. The diallyl moiety is present in various biologically active natural compounds, such as diallyl disulfide from garlic, which has been studied for its anticancer potential.[9][10] This suggests that incorporating the diallyl structure into novel molecules could be a strategy for modulating biological activity. Furthermore, the synthesis of novel QAS from diallylmethylamine provides a platform for developing new antimicrobial drugs to combat resistant pathogens.[6][8]
Safety and Handling
Diallylmethylamine is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Safety Information
| Category | Information |
| Pictograms | GHS02 (Flame), GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Classifications | Flammable Liquid 2; Skin Corrosion 1B |
| Hazard Statements | H225: Highly flammable liquid and vapor.[11] H314: Causes severe skin burns and eye damage.[11] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking. P233: Keep container tightly closed. P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage Class Code | 3 (Flammable liquids) |
| Personal Protective Equipment | Eyeshields, gloves, dust mask type N95 (US), or suitable respirator. |
Conclusion
Diallylmethylamine is a chemical intermediate with significant utility, particularly in polymer science and the synthesis of quaternary ammonium compounds. For researchers in drug development, its value lies in its role as a versatile scaffold for creating novel molecules with potential biological activity. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory. Future research may further unlock the potential of diallylmethylamine-derived compounds in materials science and medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyldiallylamine (CAS 2424-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 11. Diallylmethylamine | C7H13N | CID 75501 - PubChem [pubchem.ncbi.nlm.nih.gov]
